Hexamethylcyclotrisiloxane
Overview
Description
Hexamethylcyclotrisiloxane, commonly referred to as D3 due to its three siloxane units, is a cyclic siloxane compound that has been extensively studied due to its utility in the synthesis of silicon-based polymers. The compound features a planar ring structure with silicon and oxygen atoms alternating in the ring. The methyl groups attached to the silicon atoms extend above and below the plane of the ring, contributing to the compound's chemical properties and reactivity .
Synthesis Analysis
The synthesis of hexamethylcyclotrisiloxane-based polymers can be achieved through controlled anionic and cationic polymerization processes. Anionic polymerization can be controlled by temperature adjustments to avoid side reactions and achieve narrow molecular weight distributions. This method has been used to create linear triblock copolymers and star co- and terpolymers with precise architectures . Cationic polymerization, on the other hand, can be initiated by compounds such as HCl and antimony pentachloride, resulting in high polymer yields with controlled molecular weights and minimal formation of cyclic byproducts .
Molecular Structure Analysis
The molecular structure of hexamethylcyclotrisiloxane has been elucidated using electron diffraction techniques. The compound exhibits a planar ring with oxygen valence angles larger than silicon valence angles. The Si–O bond distances are shorter than Si–C bond distances, indicating a higher ionic character for the Si–O bond. The methyl groups are positioned at an angle to the silicon, which affects the interatomic distances and the overall stability of the molecule .
Chemical Reactions Analysis
Hexamethylcyclotrisiloxane can undergo various chemical reactions, including decomposition over solid oxides. For instance, alumina can catalyze the complete removal of hexamethylcyclotrisiloxane from synthetic biogases, involving reactive adsorption and methane release. The reactivity of hexamethylcyclotrisiloxane with basic oxides like MgO and CaO is also notable, especially in the absence of CO2 . Additionally, the oligomerization of hexamethylcyclotrisiloxane can be influenced by the presence of methylmethoxysilanes, leading to the formation of linear oligomers with specific sequences .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexamethylcyclotrisiloxane are closely related to its molecular structure and the nature of its polymerization reactions. The solid-state polymerization of hexamethylcyclotrisiloxane is a cationic process that occurs at the crystal surface, with the rate being inversely proportional to the defect and negative ion concentrations in the crystalline monomer . The polymerization mechanism involves various processes, including monomer addition, siloxane bond cleavage, and condensation reactions, which can be significantly influenced by the presence of water and other catalysts .
Scientific Research Applications
1. Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water
- Summary of Application: Hexamethylcyclotrisiloxane (D3) is used in the cationic ring-opening polymerization process. This process is fundamentally studied and practically used to prepare polymers of various molar masses in a straightforward way .
- Methods of Application: The polymerization of D3 is conducted in water, using catalysts or surfactants. In surfactant-free conditions, µm-sized droplets are stabilized by silanol end-groups of the generated amphiphilic polymers .
- Results or Outcomes: High-molar polymers were generated at room temperature. The final colloidal stability is better with the introduction of various surfactants in the recipe, at the expense of low small cycles’ content .
2. Industrial Synthesis of Reactive Silicones
- Summary of Application: Hexamethylcyclotrisiloxane is used in the industrial synthesis of reactive silicones. It is used to generate silicone chains with perfectly controlled masses and functionality .
- Methods of Application: The synthesis involves the use of various reactions and industrial processes to furnish silicones, focusing especially on reactive silicones .
- Results or Outcomes: The result is the production of telechelic OH-terminated polysiloxanes, which represent one of the most relevant members of this important materials family .
3. Preparation of Graft Polymers and Block Polymers
- Summary of Application: Hexamethylcyclotrisiloxane is used in the preparation of graft polymers and block polymers .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome is the production of graft polymers and block polymers .
4. Proteomics Research
- Summary of Application: Hexamethylcyclotrisiloxane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome is the advancement of proteomics research .
5. Intermediate in Organic Reactions
- Summary of Application: Hexamethylcyclotrisiloxane acts as an intermediate in organic reactions . It is used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome is the synthesis of various organic compounds .
6. Preparation of Silicone Aqueous Emulsions
- Summary of Application: Hexamethylcyclotrisiloxane is used in the preparation of silicone aqueous emulsions . These emulsions are widely used in numerous applications, for their thermal resistance or their innocuity .
- Methods of Application: The preparation involves the ring-opening polymerization of cyclosiloxanes .
- Results or Outcomes: The outcome is the generation of silicone aqueous emulsions .
4. Proteomics Research
- Summary of Application: Hexamethylcyclotrisiloxane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome is the advancement of proteomics research .
5. Intermediate in Organic Reactions
- Summary of Application: Hexamethylcyclotrisiloxane acts as an intermediate in organic reactions . It is used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome is the synthesis of various organic compounds .
6. Preparation of Silicone Aqueous Emulsions
- Summary of Application: Hexamethylcyclotrisiloxane is used in the preparation of silicone aqueous emulsions . These emulsions are widely used in numerous applications, for their thermal resistance or their innocuity .
- Methods of Application: The preparation involves the ring-opening polymerization of cyclosiloxanes .
- Results or Outcomes: The outcome is the generation of silicone aqueous emulsions .
Safety And Hazards
Hexamethylcyclotrisiloxane is flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Recent research has focused on the cationic ring-opening polymerization of hexamethylcyclotrisiloxane (D3), a crystalline strained cycle, in water . Depending on the catalyst or/and surfactants used, polymers of various molar masses are prepared in a straightforward way . This represents a promising direction for future research and applications of Hexamethylcyclotrisiloxane.
properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJPCNNEPUOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-99-5 | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25084-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501337639 | |
Record name | Hexamethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [EPA - TSCATS] Crystals; [Alfa Aesar MSDS] | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexamethylcyclotrisiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13552 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexamethylcyclotrisiloxane | |
CAS RN |
541-05-9 | |
Record name | Hexamethylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylcyclotrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexamethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLCYCLOTRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPV75L8O0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.